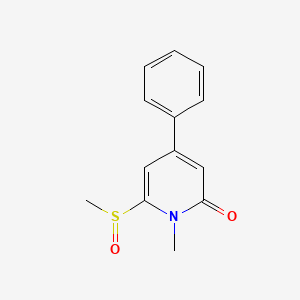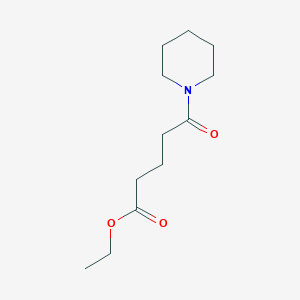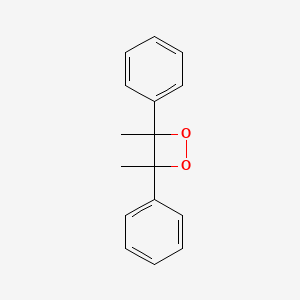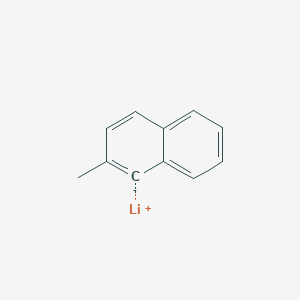
lithium;2-methyl-1H-naphthalen-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-methyl-1H-naphthalen-1-ide is a compound that belongs to the class of alkali metal naphthalenides. These compounds are known for their powerful reducing properties and have been extensively used in various chemical reactions and industrial applications. The compound is formed by the reaction of lithium with 2-methyl-1H-naphthalene, resulting in a highly reactive species that can participate in a variety of chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methyl-1H-naphthalen-1-ide typically involves the reaction of metallic lithium with 2-methyl-1H-naphthalene in an ether solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:
Li+2-methyl-1H-naphthalene→this compound
The reaction is usually performed at low temperatures to enhance the stability of the resulting lithium naphthalenide solution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Lithium;2-methyl-1H-naphthalen-1-ide is known to undergo several types of chemical reactions, including:
Reduction: It acts as a strong reducing agent, capable of reducing various organic and inorganic compounds.
Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Polymerization: It can initiate anionic polymerization reactions, leading to the formation of polymers with well-defined structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and epoxides. The reactions are typically carried out in ether solvents under an inert atmosphere to prevent degradation of the reactive species .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, reduction reactions can yield alcohols, amines, or hydrocarbons, while substitution reactions can produce a variety of substituted aromatic compounds .
Scientific Research Applications
Lithium;2-methyl-1H-naphthalen-1-ide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which lithium;2-methyl-1H-naphthalen-1-ide exerts its effects involves the transfer of electrons from the lithium atom to the naphthalene ring, creating a highly reactive radical anion. This radical anion can then participate in various chemical reactions, acting as a nucleophile or reducing agent. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Similar Compounds
Lithium naphthalenide: Similar in structure but without the methyl group, it also acts as a powerful reducing agent.
Sodium naphthalenide: Similar in reactivity but uses sodium instead of lithium, resulting in slightly different reaction conditions and products.
Uniqueness
Lithium;2-methyl-1H-naphthalen-1-ide is unique due to the presence of the methyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where tailored reactivity is required .
Properties
CAS No. |
72764-49-9 |
|---|---|
Molecular Formula |
C11H9Li |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
lithium;2-methyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H9.Li/c1-9-6-7-10-4-2-3-5-11(10)8-9;/h2-7H,1H3;/q-1;+1 |
InChI Key |
DSUWEIGDKGJDHC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1=[C-]C2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



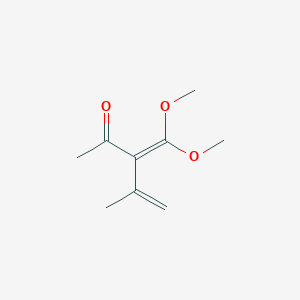
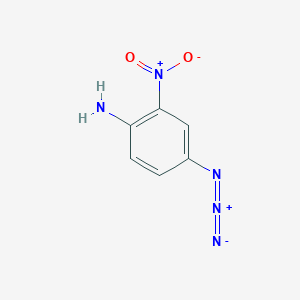
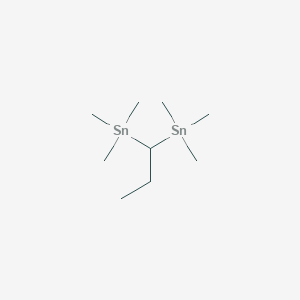
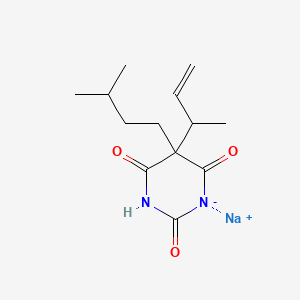

![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)

![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)

